

Application Notes and Protocols for C-peptide ELISA

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Compound of Interest

Compound Name: *Proinsulin C-Peptide (31-63),
porcine*

Cat. No.: *B3028706*

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These application notes provide a detailed standard operating procedure for the quantitative determination of C-peptide in serum and plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The C-peptide ELISA is a sandwich immunoassay.[1][2] C-peptide present in the standards, controls, and samples is bound by a capture antibody coated on the surface of the microtiter wells. A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the C-peptide molecule, forming a "sandwich" complex.[2][3] Following a wash step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is directly proportional to the concentration of C-peptide in the sample.[3] The reaction is terminated by the addition of a stop solution, and the absorbance is measured spectrophotometrically. A standard curve is generated by plotting the absorbance values of standards with known concentrations, which is then used to determine the concentration of C-peptide in the unknown samples.[1][4]

Materials and Reagents

- Materials Provided:
 - Microtiter plate (96 wells) coated with anti-C-peptide antibody

- C-peptide standards (lyophilized or pre-diluted)
- Enzyme Conjugate (e.g., Horseradish Peroxidase-labeled anti-C-peptide antibody)
- TMB Substrate Solution
- Stop Solution
- Wash Buffer Concentrate
- Assay Buffer/Sample Diluent
- Plate sealers
- Materials Required but Not Provided:
 - Microplate reader capable of measuring absorbance at 450 nm (with a reference wavelength of 620-650 nm recommended)[1]
 - Calibrated single- and multi-channel pipettes
 - Deionized or distilled water
 - Tubes for dilution of standards and samples
 - Plate shaker
 - Absorbent paper for blotting

Sample Handling and Preparation

- Sample Types: Serum or plasma (EDTA, heparin, or citrate) can be used.[5] Serum is often the preferred sample type.[1]
- Collection: Collect blood samples using standard venipuncture techniques.[3] For serum, allow the blood to clot at room temperature before centrifugation. For plasma, collect blood into tubes containing the appropriate anticoagulant and centrifuge immediately.[5]

- **Storage:** Samples should be assayed as soon as possible after collection. If not assayed on the same day, they can be stored at 2-8°C for up to 48 hours.[3] For long-term storage, aliquot samples and store them at -20°C or colder for up to 30 days.[3] Avoid repeated freeze-thaw cycles.[2][6]
- **Sample Dilution:** If the C-peptide concentration in a sample is expected to be higher than the highest standard, the sample should be diluted with the provided Sample Diluent.[1][5] The dilution factor must be taken into account when calculating the final concentration.[5]

Reagent Preparation

- Bring all reagents to room temperature before use.[3]
- **Wash Buffer:** Dilute the concentrated Wash Buffer with deionized or distilled water according to the kit instructions (e.g., 1:10 or 1:25).[1][7] The diluted wash buffer is typically stable for a specified period when stored at 2-8°C.[3]
- **C-peptide Standards:** If the standards are lyophilized, reconstitute them with the specified volume of deionized water or the provided diluent.[1][3] Allow the reconstituted standards to sit for at least 10-20 minutes to ensure complete dissolution, and mix gently.[1][3]

Experimental Protocol

- **Plate Preparation:** Determine the number of microtiter wells required for the assay (for standards, controls, and samples, all in duplicate). Secure the strips in the plate holder.
- **Standard and Sample Addition:** Pipette a specific volume (e.g., 20 µL or 50 µL) of standards, controls, and samples into the appropriate wells.[1][3]
- **Enzyme Conjugate Addition:** Add the specified volume (e.g., 100 µL) of Enzyme Conjugate to each well.[3]
- **First Incubation:** Cover the plate with a plate sealer and incubate at room temperature (18-25°C) for a specified time (e.g., 45 minutes or 2 hours), preferably on a plate shaker.[3][6]
- **Washing:** Aspirate the contents of the wells and wash each well with diluted Wash Buffer (e.g., 3-5 times with 300 µL per well).[3][7] After the final wash, invert the plate and tap it

firmly on absorbent paper to remove any residual liquid.[3]

- Substrate Addition: Add the specified volume (e.g., 100 μ L) of TMB Substrate to each well.[3]
- Second Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 15-20 minutes).[3]
- Stopping the Reaction: Add the specified volume (e.g., 100 μ L) of Stop Solution to each well. [3] The color in the wells will change from blue to yellow.
- Absorbance Measurement: Read the optical density (OD) of each well within 30 minutes of adding the Stop Solution, using a microplate reader set to 450 nm. A reference wavelength of 620-650 nm is often used to correct for optical imperfections in the plate.[1]

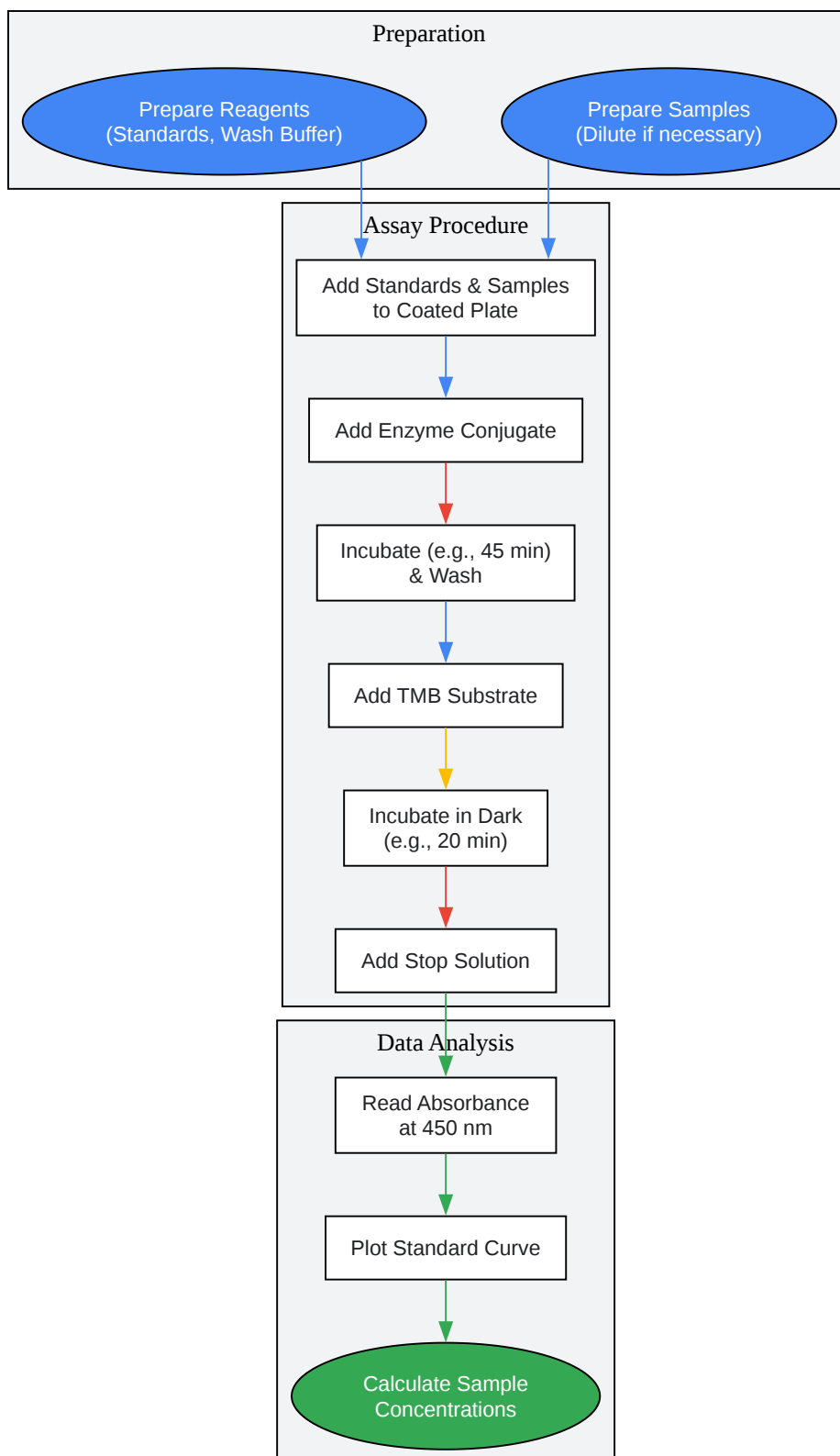
Data Presentation

Table 1: Example of a C-peptide Standard Curve Layout and Data

Well ID	Standard Concentration (ng/mL)	Absorbance (450 nm)	Mean Absorbance	Corrected Absorbance (Mean - Blank)
A1, A2	0 (Blank)	0.052, 0.058	0.055	0.000
B1, B2	0.2	0.150, 0.156	0.153	0.098
C1, C2	0.5	0.325, 0.335	0.330	0.275
D1, D2	1.0	0.640, 0.650	0.645	0.590
E1, E2	2.5	1.450, 1.470	1.460	1.405
F1, F2	5.0	2.550, 2.590	2.570	2.515
G1, G2	Sample 1	0.485, 0.495	0.490	0.435
H1, H2	Sample 2	1.120, 1.130	1.125	1.070

Note: The data presented in this table is for illustrative purposes only and should not be used in place of a standard curve generated for each individual assay.

Mandatory Visualization



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Caption: Workflow diagram of the C-peptide sandwich ELISA protocol.

Troubleshooting

Problem	Potential Cause	Suggested Solution
No or Weak Signal	Reagents not added in the correct order or a step was skipped.	Follow the protocol carefully and ensure all steps are performed in the correct sequence.
Insufficient incubation times or incorrect temperatures.	Ensure all incubations are for the specified duration and at the recommended temperature.[8]	
Inactive enzyme conjugate or substrate.	Use fresh reagents and ensure they have been stored correctly.	
High Background	Insufficient washing.	Increase the number of wash steps and ensure complete aspiration of well contents between washes.[9]
High concentration of detection antibody or enzyme conjugate.	Optimize the concentration of the detection reagents by performing a titration.	
Contaminated reagents or buffers.	Use fresh, sterile buffers and reagents.[8]	
Poor Standard Curve	Improper preparation of standards.	Reconstitute and dilute standards accurately as per the protocol. Mix thoroughly.[8]
Pipetting errors.	Calibrate pipettes and use proper pipetting techniques.[8]	
Plate reader settings are incorrect.	Verify the correct wavelength settings on the microplate reader.	
High Inter- or Intra-Assay Variation	Inconsistent pipetting or washing technique.	Ensure consistent technique across all wells and plates.[8] Use of an automated plate

washer can improve consistency.

Temperature variation across the plate during incubation.	Avoid stacking plates and ensure even temperature distribution during incubation. [10]
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Samples not mixed properly.	Ensure all samples are thoroughly mixed before adding to the wells.
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